1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-
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Overview
Description
1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)- is a complex organic compound with a unique structure that includes an amino group and a dibenzazocin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)- typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The dibenzazocin moiety may interact with hydrophobic regions of proteins and other macromolecules, affecting their conformation and stability .
Comparison with Similar Compounds
Similar Compounds
1-Aminobutan-2-one: A simpler analog with a similar amino group but lacking the dibenzazocin moiety.
1,4-Diaminobutane: Another related compound with two amino groups, used in various chemical and biological applications.
5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one: A structurally related compound with a similar dibenzazocin core.
Uniqueness
1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)- is unique due to its combination of an amino group and a dibenzazocin moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-13-5-10-19(22)21-14-17-8-2-1-6-15(17)11-12-16-7-3-4-9-18(16)21/h1-4,6-9H,5,10,13-14,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKVPPWNVZWRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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